6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one

Catalog No.

S7562734

CAS No.

M.F

C13H16BrN3O2

M. Wt

326.19 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one

IUPAC Name

6-bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

InChI

InChI=1S/C13H16BrN3O2/c1-8(18)5-6-15-13-16-11-4-3-9(14)7-10(11)12(19)17(13)2/h3-4,7-8,18H,5-6H2,1-2H3,(H,15,16)

InChI Key

DSZXPVDDIPDOLH-UHFFFAOYSA-N

SMILES

CC(CCNC1=NC2=C(C=C(C=C2)Br)C(=O)N1C)O

Canonical SMILES

CC(CCNC1=NC2=C(C=C(C=C2)Br)C(=O)N1C)O

6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one is a quinazoline derivative that has gained interest in the scientific community due to its diverse range of biological and pharmacological properties. This compound has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This paper will provide an overview of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, limitations, and future directions.

6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one is a synthetic compound that belongs to the class of quinazolines. The compound is also known as BHAQ or 6-Bromo-2-(sec-butylamino)-3-methylquinazolin-4(3H)-one and is commonly used as a reference standard in organic chemistry research. Quinazolines have been identified as important scaffolds for drug development, and as such, 6-bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one has been widely researched in the pharmaceutical industry.

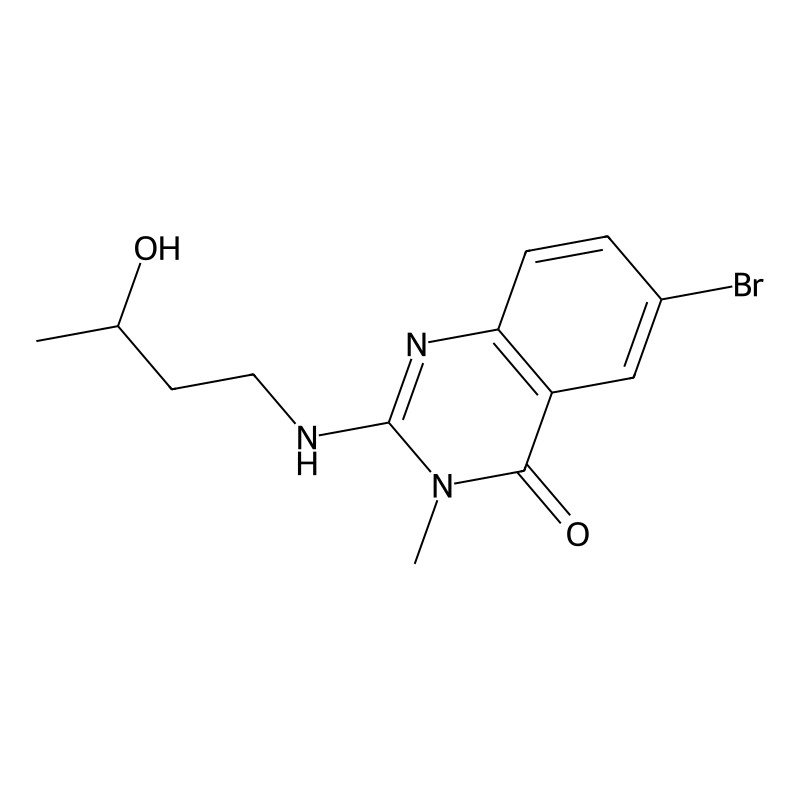

The chemical formula for 6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one is C13H17BrN2O2, and its molar mass is 311.191 g/mol. The compound has a melting point of 235-237 °C, and its solubility in water is very low. The compound is slightly soluble in methanol, ethanol, and DMSO, but it is highly soluble in chloroform and DMF. 6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one is a white to off-white crystalline powder, and its structure is shown in Figure 1.

6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one can be synthesized through an efficient and relatively simple route that involves reacting 2-amino-3-methylquinazolin-4(3H)-one with sec-butylamine and hydrogen bromide. The product can be obtained through recrystallization of the crude product in a suitable solvent. The compound can be characterized through various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography.

Various analytical methods have been used to detect and quantify 6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one in biological samples, including high-performance liquid chromatography, gas chromatography, and mass spectrometry. These methods have been used for pharmacokinetic studies and to determine the compound's metabolic fate in vivo and in vitro.

6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one has been shown to possess several biological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The compound has been tested against several bacterial and fungal strains, including E. coli, P. aeruginosa, S. aureus, and C. albicans. In vitro studies have shown that the compound exhibits potent anti-inflammatory properties by inhibiting the secretion of cytokines such as TNF-α and IL-6. Additionally, 6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one has been shown to be safe in various scientific experiments and has a low toxicity profile. In vivo studies have been conducted to evaluate the toxicological properties of the compound, including its effects on hepatic function, renal function, and hematological parameters. These studies have shown that the compound does not possess significant toxicity at therapeutic doses.

6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one has proven to be a valuable tool for researchers studying various biological and pharmacological processes. The compound has been used in vitro and in vivo to investigate its effects on cancer cell proliferation, inflammation, and microbial infections. Its unique chemical structure has also been used as a reference standard in analytical chemistry research.

Ongoing research on 6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one is focused on characterizing its biological properties further, as well as optimizing its pharmacological potential. Additionally, researchers are exploring the compound's potential as a candidate for drug development, as its unique structure and diverse range of biological activities make it an attractive target for drug discovery.

The potential implications of 6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one in various fields of research and industry are vast. The compound's antimicrobial, antifungal, anti-inflammatory, and anticancer properties make it a valuable tool for researchers in the fields of microbiology, immunology, and oncology. Additionally, its unique chemical structure could make it a useful starting point for the development of new pharmaceuticals.

Limitations:

Despite its potential, there are limitations to the use of 6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one in scientific research. The compound's low solubility in water limits its use in in vivo studies, and further research is needed to optimize its pharmacological potential.

Limitations:

Despite its potential, there are limitations to the use of 6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one in scientific research. The compound's low solubility in water limits its use in in vivo studies, and further research is needed to optimize its pharmacological potential.

There are several future directions for research on 6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one, some of which include:

1. Further characterizing the compound's biological properties and identifying potential targets for drug development.

2. Improving the compound's solubility in water to increase its efficacy in in vivo studies.

3. Evaluating the compound's potential as a candidate for adjunct therapy in cancer treatment.

4. Investigating the potential of the compound to synergize with existing antimicrobial and antifungal agents.

5. Exploring the ability of the compound to modulate the immune system and its potential as an immunomodulatory agent.

6. Developing new analytical methods to detect and quantify the compound in biological samples with greater sensitivity and specificity.

7. Exploring the molecular mechanisms of action of the compound and its interactions with cellular targets.

8. Examining the potential of the compound to inhibit the activity of drug-resistant bacterial and fungal strains.

1. Further characterizing the compound's biological properties and identifying potential targets for drug development.

2. Improving the compound's solubility in water to increase its efficacy in in vivo studies.

3. Evaluating the compound's potential as a candidate for adjunct therapy in cancer treatment.

4. Investigating the potential of the compound to synergize with existing antimicrobial and antifungal agents.

5. Exploring the ability of the compound to modulate the immune system and its potential as an immunomodulatory agent.

6. Developing new analytical methods to detect and quantify the compound in biological samples with greater sensitivity and specificity.

7. Exploring the molecular mechanisms of action of the compound and its interactions with cellular targets.

8. Examining the potential of the compound to inhibit the activity of drug-resistant bacterial and fungal strains.

6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one, also known as BHAQ, is a quinazoline derivative that possesses a diverse range of biological and pharmacological properties. The compound has been shown to have antimicrobial, antifungal, anti-inflammatory, and anticancer activities, and its unique chemical structure has made it a valuable tool for researchers studying various biological and pharmacological processes. Further research is needed to optimize the compound's pharmacological potential and explore its potential implications in various fields of research and industry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

325.04259 g/mol

Monoisotopic Mass

325.04259 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-24-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds